(2E)-2-(2-Methylpropylidene)cyclohexanone

Overview

Description

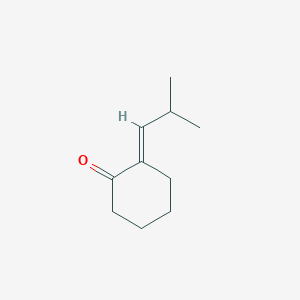

(2E)-2-(2-Methylpropylidene)cyclohexanone: is an organic compound characterized by a cyclohexanone ring with a (2E)-2-(2-methylpropylidene) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions:

Aldol Condensation: One common method for synthesizing (2E)-2-(2-Methylpropylidene)cyclohexanone involves an aldol condensation reaction between cyclohexanone and isobutyraldehyde. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to promote the formation of the desired product.

Dehydration: Following the aldol condensation, the intermediate product undergoes a dehydration step to yield this compound. This step can be facilitated by acidic or basic conditions, depending on the specific reaction setup.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production scale.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2E)-2-(2-Methylpropylidene)cyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexanone ring are replaced by other groups. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated cyclohexanones, nitrocyclohexanones.

Scientific Research Applications

Chemistry: (2E)-2-(2-Methylpropylidene)cyclohexanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving cyclohexanone derivatives.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals and therapeutic agents. The compound’s reactivity and structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications.

Mechanism of Action

The mechanism by which (2E)-2-(2-Methylpropylidene)cyclohexanone exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the compound is converted to carboxylic acids or ketones through the transfer of oxygen atoms. In reduction reactions, the compound gains hydrogen atoms to form alcohols or alkanes. Substitution reactions involve the replacement of functional groups on the cyclohexanone ring with other groups, altering the compound’s chemical properties.

Comparison with Similar Compounds

Cyclohexanone: A simpler ketone with a cyclohexane ring.

2-Methylcyclohexanone: A methyl-substituted cyclohexanone.

2-Isopropylidenecyclohexanone: A compound with a similar isopropylidene substituent.

Uniqueness: (2E)-2-(2-Methylpropylidene)cyclohexanone is unique due to its specific (2E)-2-(2-methylpropylidene) substituent, which imparts distinct chemical reactivity and properties. This structural feature differentiates it from other cyclohexanone derivatives and makes it valuable for specialized applications in research and industry.

Biological Activity

(2E)-2-(2-Methylpropylidene)cyclohexanone is a ketone compound with the molecular formula CHO. Its unique structure, featuring a cyclohexanone ring and a double bond, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 168.24 g/mol

- CAS Number : 1915415

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Antioxidant Activity : The presence of the cyclohexanone moiety may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL in preliminary assays.

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. The IC values for different cancer cell lines are summarized in Table 1.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 25 ± 5 |

| MCF-7 (breast cancer) | 30 ± 4 |

| A549 (lung cancer) | 20 ± 3 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various ketones, including this compound. The results indicated significant inhibition of bacterial growth, particularly in Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents. -

Cytotoxicity Assessment :

In a study assessing the cytotoxic effects of several ketones on human cancer cell lines, this compound was highlighted for its selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for therapeutic applications.

Properties

IUPAC Name |

(2E)-2-(2-methylpropylidene)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)7-9-5-3-4-6-10(9)11/h7-8H,3-6H2,1-2H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVANVZNUDWLCTQ-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/1\CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.